molecular formula C10H9N5 B1294055 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1135324-00-3

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1294055
CAS No.: 1135324-00-3
M. Wt: 199.21 g/mol
InChI Key: YXXUVSBXKHJNKU-UHFFFAOYSA-N
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Description

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both amino and nitrile functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminobenzonitrile with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-aminophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 1-(4-aminophenyl)-1H-pyrazole-3-carbonitrile

Uniqueness

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Biological Activity

5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features both amino and nitrile functional groups, which contribute to its reactivity and biological activity. The general structure can be represented as follows:

C9H10N6\text{C}_9\text{H}_{10}\text{N}_6

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit various enzymes and proteins associated with cancer cell proliferation and inflammatory responses. The compound's mechanism includes:

  • Enzyme Inhibition : It binds to the active sites of specific enzymes, blocking their activity and thereby inhibiting pathways that lead to tumor growth or inflammation .
  • Cytotoxic Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including cervical HeLa and prostate DU 205 cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : Research has demonstrated that this compound shows significant cytotoxicity against various cancer cell lines. For example, it was found to inhibit the growth of colon cancer cells (CaCO-2) effectively .
Cell Line IC50 (µM) Effect
HeLa0.64Cytotoxic
DU 2050.40Cytotoxic
CaCO-20.50Antitumor

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects:

  • Mechanistic Insights : The compound inhibits pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways .

Study on Anticancer Activity

A study published in Frontiers in Chemistry explored the synthesis of novel pyrazole derivatives, including this compound. These derivatives were tested for their ability to inhibit key signaling pathways in cancer cells. The results indicated a marked decrease in cell viability at low concentrations, suggesting their potential as therapeutic agents .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study reported that compounds similar to this compound exhibited significant inhibition of TNF-alpha production in macrophages, indicating their utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with cyclocondensation of substituted hydrazines and β-ketonitriles. Key factors include:

  • Catalyst selection : Biocatalysts like guar gum improve reaction efficiency and reduce side products (e.g., achieving 70–85% yields for pyrazole derivatives) .
  • Solvent systems : Polar aprotic solvents (e.g., DMSO) enhance reactivity, as seen in the coupling of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in DMSO, yielding 73.95% product .
  • Temperature control : Reactions heated at 343 K for 4.5 hours optimize intermediate formation while minimizing decomposition .
  • Purification : Recrystallization from ethanol/acetone (1:1) yields high-purity crystals suitable for X-ray analysis .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and amino/carbonitrile groups. For example, 1H^1H NMR peaks at δ 9.67 ppm (NH2_2) and δ 2296 cm1^{-1} (CN stretch in IR) are diagnostic .
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
  • Melting point analysis : Validates purity; deviations >2°C from literature values suggest impurities .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal structure affect the compound’s physicochemical properties?

Methodological Answer:

  • Hydrogen bonding : N–H⋯O/N interactions stabilize crystal packing, increasing thermal stability. For example, intramolecular N–H⋯O bonding in nitro-substituted derivatives reduces solubility in polar solvents .
  • π-π stacking : Aromatic ring interactions influence melting points and sublimation behavior. Derivatives with 4-aminophenyl groups exhibit tighter packing, raising melting points by 20–30°C compared to halogenated analogs .
  • Impact on bioavailability : Strong intermolecular forces in crystalline forms may reduce dissolution rates, necessitating co-crystallization strategies for drug delivery applications .

Q. When encountering contradictions in biological activity data across studies, what methodological approaches can resolve discrepancies?

Methodological Answer:

  • Purity validation : Use HPLC or LC-MS to rule out impurities (e.g., unreacted intermediates) that skew activity results .
  • Assay standardization : Compare results under consistent conditions (e.g., pH, temperature). For instance, adenosine A1 receptor antagonism varies with assay buffer composition .
  • Structural analogs : Test derivatives (e.g., 4-fluorophenyl or 2,4-dichlorophenyl substitutions) to isolate substituent-specific effects .

Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Functional group modulation :
    • Carboxamide derivatives : Coupling with carboxylic acids (EDCl/DMAP catalysis) improves water solubility. For example, 5-amino-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide derivatives show 10-fold higher bioavailability .
    • Electron-withdrawing groups : Nitro or chloro substituents at the 2,4-positions enhance antimicrobial activity by increasing electrophilicity .
  • SAR studies : Pyrazolo[3,4-d]pyrimidine hybrids (e.g., 217 in Scheme 58) exhibit dual kinase inhibition, guided by molecular docking and DFT calculations .

Q. Data-Driven Optimization

Q. How can reaction yields for amide-coupled derivatives be systematically improved?

Methodological Answer:

  • Coupling agents : EDCl/HOBt systems achieve >80% conversion for carboxamide derivatives, outperforming DCC due to reduced racemization .
  • Solvent optimization : DMF facilitates amide bond formation at room temperature, while THF requires cryogenic conditions (-20°C) to suppress side reactions .
  • Stoichiometry : A 1.5:1 molar ratio of carboxylic acid to pyrazole precursor maximizes yield without excess reagent waste .

Properties

IUPAC Name

5-amino-1-(4-aminophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-3-1-8(12)2-4-9/h1-4,6H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXUVSBXKHJNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649579
Record name 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135324-00-3
Record name 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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